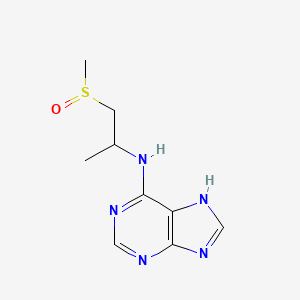
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide, also known as Dimebon, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was initially developed as an antihistamine drug but has since been found to have a range of other biological activities.
科学的研究の応用
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide has been studied extensively for its potential therapeutic applications in various diseases such as Alzheimer's disease, Huntington's disease, and schizophrenia. It has been found to have neuroprotective effects, improve cognitive function, and enhance memory retention in animal models. It has also been shown to have anti-inflammatory and anti-oxidant properties.
作用機序
The exact mechanism of action of N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide is not fully understood. However, it is believed to act on multiple targets in the brain, including histamine receptors, N-methyl-D-aspartate (NMDA) receptors, and sigma-1 receptors. It has been suggested that its neuroprotective effects may be due to its ability to modulate calcium homeostasis and reduce oxidative stress.
Biochemical and Physiological Effects:
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide has been shown to have a range of biochemical and physiological effects. It has been found to improve mitochondrial function, reduce amyloid-beta accumulation, and decrease inflammation in the brain. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity.
実験室実験の利点と制限
One of the advantages of using N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide in lab experiments is its broad range of biological activities. It can be used to study various diseases and pathways in the brain. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area is its potential as a cognitive enhancer for healthy individuals. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide is a chemical compound that has shown promise for its potential therapeutic applications in various diseases. Its broad range of biological activities and neuroprotective effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
合成法
The synthesis of N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide involves the reaction of 2,3-dimethyloxirane with 3-(1H-indol-3-yl)propionic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
特性
IUPAC Name |
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-17(2,9-10-21-12)19-16(20)8-7-13-11-18-15-6-4-3-5-14(13)15/h3-6,11-12,18H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNQJJGYRHQEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(C)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

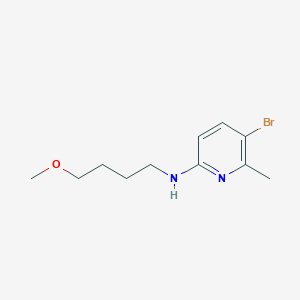
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)

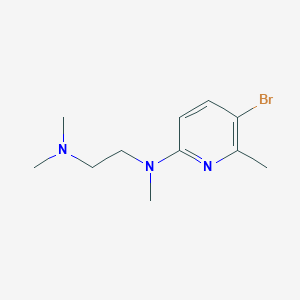
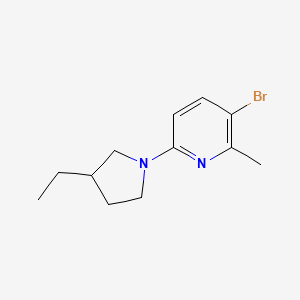
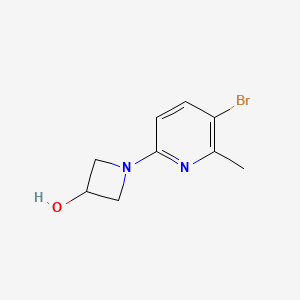

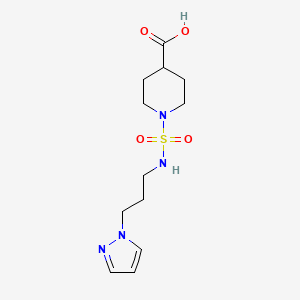
![5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)
![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)
